molecular formula C24H24N4O6 B11130411 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide

Cat. No.: B11130411
M. Wt: 464.5 g/mol
InChI Key: WDZRQSKTSAIOFK-UHFFFAOYSA-N
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Description

2-(7,8-DIMETHOXY-2-OXO-2,3-DIHYDRO-1H-3-BENZAZEPIN-3-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core and a tetrahydroquinoxaline moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(7,8-DIMETHOXY-2-OXO-2,3-DIHYDRO-1H-3-BENZAZEPIN-3-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the benzazepine and tetrahydroquinoxaline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, potentially forming quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(7,8-DIMETHOXY-2-OXO-2,3-DIHYDRO-1H-3-BENZAZEPIN-3-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors, while the tetrahydroquinoxaline moiety could inhibit certain enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H24N4O6/c1-33-19-11-15-7-9-27(22(30)13-16(15)12-20(19)34-2)14-21(29)25-8-10-28-18-6-4-3-5-17(18)26-23(31)24(28)32/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

WDZRQSKTSAIOFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)OC

Origin of Product

United States

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